

A Technical Guide to the Physicochemical Properties of Basolite F300

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basolite F300*

Cat. No.: *B12053979*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite F300 is a commercial metal-organic framework (MOF) produced by BASF. It is an iron-based coordination polymer with the empirical formula $C_9H_3FeO_6$, derived from ferric iron centers and 1,3,5-benzenetricarboxylate (BTC) as the organic linker.[1][2][3][4] This material is noted for its high porosity and catalytic activity, making it a subject of interest in various fields, including gas storage, separation, and heterogeneous catalysis.[1][5] Unlike many crystalline MOFs, **Basolite F300** is often described as having a semi-amorphous or disordered structure, which significantly influences its physicochemical properties and characterization.[6] This technical guide provides an in-depth overview of the core physicochemical properties of **Basolite F300**, detailed experimental methodologies for its characterization, and logical workflows for these analyses.

General and Structural Properties

Basolite F300 is a solid material, typically in powder form.[7] Its structure is composed of oxo-centered trimers of iron(III) octahedra interconnected by the trimesate anions.[1][5] This arrangement forms a hybrid supertetrahedral framework.[1][5] However, extensive characterization has revealed that **Basolite F300** possesses a low degree of crystallinity, with a structure that is more disordered compared to its crystalline analogue, MIL-100(Fe).[6]

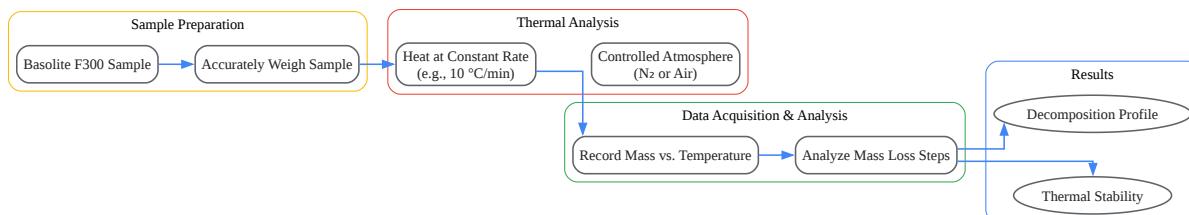
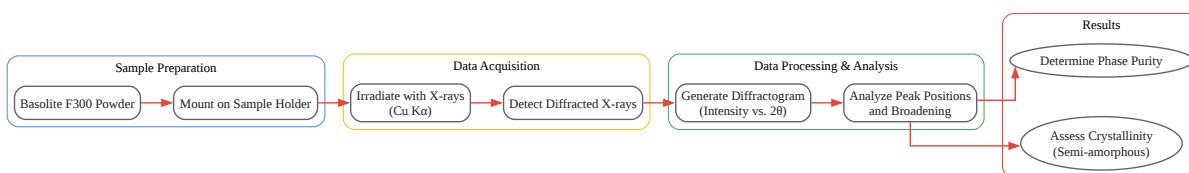
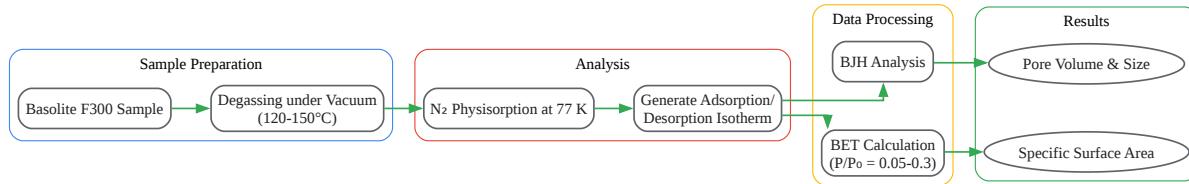
Property	Value
Chemical Name	Iron 1,3,5-benzenetricarboxylate
Synonyms	Fe-BTC, Basolite® F300
CAS Number	1195763-37-1
Empirical Formula	C ₉ H ₃ FeO ₆
Molecular Weight	262.96 g/mol
Appearance	Solid powder

Textural and Thermal Properties

The textural properties of **Basolite F300**, such as its surface area and pore volume, are critical for its applications in adsorption and catalysis. These properties are typically determined through gas physisorption analysis. The thermal stability, another key parameter, is commonly assessed using thermogravimetric analysis.

Property	Value Range	Notes
BET Surface Area	120 - 190 m ² /g to 1300 - 1600 m ² /g	The wide range in reported values is attributed to the semi-amorphous nature of the material and variations in synthesis and activation procedures. [1] [5] [7] [8]
Bulk Density	0.16 - 0.35 g/cm ³	[1] [7]
Pore Characteristics	Mesoporous nature with smaller mesopores	The average pore width is reported to be in the range of 2-50 nm. [8]
Thermal Decomposition	Decomposes at approximately 300°C	The thermal stability is a crucial factor for its application in catalysis at elevated temperatures. [8]

Experimental Protocols




Brunauer-Emmett-Teller (BET) Surface Area Analysis

Objective: To determine the specific surface area, pore volume, and pore size distribution of **Basolite F300**.

Methodology: The analysis is performed using nitrogen physisorption at 77 K.

Protocol:

- Degassing: A known mass of the **Basolite F300** sample is degassed under vacuum at an elevated temperature (typically 120-150°C) for several hours to remove any adsorbed moisture and solvent molecules from the pores.
- Analysis: The degassed sample is then transferred to the analysis port of a gas sorption analyzer.
- Isotherm Measurement: Nitrogen gas is introduced into the sample tube in controlled increments at liquid nitrogen temperature (77 K). The amount of adsorbed gas at each relative pressure (P/P_0) point is measured, generating an adsorption-desorption isotherm.
- Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the monolayer capacity and subsequently the specific surface area. Pore volume and pore size distribution can be determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Water and Carbon Dioxide on the Performance of Basolite Metal–Organic Frameworks for Methane Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structure of the FeBTC Metal–Organic Framework: A Model Based on the Local Environment Study [iris.unipa.it]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Basolite F300]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12053979#what-are-the-physicochemical-properties-of-basolite-f300>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com